molecular formula C16H16N4O3 B11208245 2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B11208245
M. Wt: 312.32 g/mol
InChI Key: FOZHDLDJQONBGC-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxy-2-oxoquinoline with pyridine-4-carbaldehyde in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c21-14-11-3-1-2-4-12(11)19-15(22)13(14)16(23)20-18-9-10-5-7-17-8-6-10/h5-9H,1-4H2,(H,20,23)(H2,19,21,22)/b18-9+

InChI Key

FOZHDLDJQONBGC-GIJQJNRQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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